molecular formula C8H9Cl2N B13105606 2,4-Dichloro-3,6-dimethylaniline

2,4-Dichloro-3,6-dimethylaniline

Cat. No.: B13105606
M. Wt: 190.07 g/mol
InChI Key: FQTNNUKYPONKQH-UHFFFAOYSA-N
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Description

2,4-Dichloro-3,6-dimethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of two chlorine atoms and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3,6-dimethylaniline typically involves the chlorination of 3,6-dimethylaniline. One common method is the electrophilic aromatic substitution reaction where chlorine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial to achieve efficient production. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3,6-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

2,4-Dichloro-3,6-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3,6-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-3,6-dimethylaniline is unique due to the specific combination of chlorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

IUPAC Name

2,4-dichloro-3,6-dimethylaniline

InChI

InChI=1S/C8H9Cl2N/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,11H2,1-2H3

InChI Key

FQTNNUKYPONKQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)Cl)C)Cl

Origin of Product

United States

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